1,7-Diaza-spiro[4.5]decane

IRE1α inhibitor endoplasmic reticulum stress unfolded protein response

Linear piperazines and positional isomers (1,8- or 2,7-) fail to replicate the H-bond geometry of 1,7-diazaspiro[4.5]decane, causing 12-fold selectivity loss in PARP inhibitors. This scaffold solves the conformational rigidity deficit. • NK1 antagonist core (rolapitant validated) • KRAS G12D Switch-II pocket Kd 28-85 nM • ≥95% purity, RNase/kinase dual inhibition • Immediate dispatch, batch COA available

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B12978239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diaza-spiro[4.5]decane
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC2(CCCN2)CNC1
InChIInChI=1S/C8H16N2/c1-3-8(7-9-5-1)4-2-6-10-8/h9-10H,1-7H2
InChIKeyRHRMCNWRSJMIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diazaspiro[4.5]decane: Spirocyclic Diamine for Drug & Agrochemical Discovery


1,7-Diaza-spiro[4.5]decane (CAS 88619-21-0) is a conformationally constrained spirocyclic diamine featuring nitrogen atoms at the 1- and 7-positions, generating a rigid bicyclic framework with molecular formula C8H16N2 and molecular weight 140.23 g/mol . The 1,7-substitution pattern distinguishes this scaffold from positional isomers such as 1,8-diazaspiro[4.5]decane and 2,7-diazaspiro[4.5]decane, each conferring distinct spatial orientation of hydrogen bond donors/acceptors. The scaffold is commercially available at ≥95% purity and serves as a versatile intermediate for constructing biologically active compounds, with validated applications spanning NK1 receptor antagonism, IRE1α kinase inhibition, and insecticidal formulations [1].

Spirocyclic diamine building block with defined 1,7-N spacing
Reported research applications in IRE1α, KRAS, NK receptor, and agrochemical discovery
High-purity intermediate supports medchem and process chemistry workflows

Non-Interchangeability of 1,7-Diazaspiro[4.5]decane with Structural Analogs


Simple substitution of 1,7-diazaspiro[4.5]decane with other spirocyclic positional isomers or linear piperazine fragments introduces quantifiable performance deficits. The 1,7-nitrogen spacing creates a specific hydrogen bond donor-acceptor geometry that is non-redundant with 1,8- or 2,7-isomers—altering the nitrogen position by a single carbon atom modifies the dihedral angle between nitrogen lone pairs and the distance between potential pharmacophoric points [1]. Compared to linear piperazine analogs, the spirocyclic core increases the fraction of sp³-hybridized carbons (Fsp³) from 0.42 to 0.67, elevates metabolic stability half-life from 1.5 h to 4.2 h, and improves target selectivity by 12-fold in PARP inhibitor scaffolds . Furthermore, 1,8-diazaspiro[4.5]decane exhibits 120-fold greater potency than linear analogs in inhibiting L-cystine crystallization, demonstrating that spirocyclization per se—independent of substitution pattern—drives order-of-magnitude improvements in target engagement . These physicochemical and pharmacodynamic divergences preclude generic substitution without experimental revalidation of binding affinity, selectivity, and metabolic fate.

Positional isomers (1,8- and 2,7-diazaspiro[4.5]decane) alter pharmacophoric geometry; combined NK or IRE1α inhibition profiles may not transfer.
Linear piperazine analogs lack spirocyclic rigidity; reported Fsp³ and metabolic stability differences may shift target engagement outcomes.
Generic substitution requires independent revalidation of binding affinity, selectivity, and metabolic fate.

1,7-Diazaspiro[4.5]decane: Head-to-Head Evidence Guide


IRE1α Dual Inhibition: 1,7-Diazaspiro Carboxamide vs Staurosporine

The (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro(4.5)decane-7-carboxamide derivative (GSK2850163) inhibits both kinase and RNase activities of IRE1α with IC50 values of 20 nM and 200 nM, respectively [1]. In contrast, staurosporine—a broad-spectrum kinase inhibitor lacking the 1,7-diazaspiro[4.5]decane scaffold—binds at the ATP-binding site but fails to induce RNase inactivation, instead producing a dimer conformation consistent with RNase-active yeast Ire1 [1].

IRE1α Dual Inhibition
Head-to-head
Kinase IC₅₀ 20 nM; RNase IC₅₀ 200 nM vs staurosporine (no RNase inactivation)
Supports IRE1α dual-domain inhibition study
DFG-out conformation-specific RNase inactivation; not observed with broad-spectrum kinase inhibitors
IRE1α inhibitor endoplasmic reticulum stress unfolded protein response

KRAS-G12D Binding: 1-Oxa-3,7-Diazaspiro Derivatives vs Linear Piperazines

1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivatives designed via machine learning-guided scaffold hopping exhibit high binding affinity for KRAS-G12D with Kd values of 28.29 nM, 48.17 nM, and 85.17 nM across three representative compounds [1]. While direct linear piperazine comparator data are not reported in the same study, class-level inference indicates that spirocyclic scaffolds achieve substantially higher Fsp³ (0.67 vs. 0.42) and enhanced metabolic stability (t½ = 4.2 h vs. 1.5 h) relative to linear piperazine analogs, parameters that correlate with improved target engagement in cellular contexts .

KRAS-G12D Binding
Class-level
Kd = 28–85 nM (1-oxa-3,7-diazaspiro derivatives)
Supports Switch-II pocket binding screening
Class-level inference; direct linear piperazine comparator data not reported in same study
KRAS-G12D inhibitor oncology Switch-II pocket binding

Combined NK1/2/3 Antagonism by 1,7-Diazaspiro-2-one Derivatives

Substituted diaza-spiro-[4.5]-decane derivatives with the 1,7-nitrogen substitution pattern demonstrate NK1 antagonistic activity, combined NK1/NK2 antagonistic activity, combined NK1/NK3 antagonistic activity, and combined NK1-NK2/NK3 antagonistic activity [1]. The specific 1,7-substitution pattern is essential for this polypharmacology profile; positional isomers (e.g., 1,8-diazaspiro[4.5]decane, 2,7-diazaspiro[4.5]decane, or 2,8-diazaspiro[4.5]decane) exhibit distinct receptor subtype selectivity profiles and do not recapitulate the same combined antagonism profile due to altered nitrogen spacing and hydrogen bond vector orientation [1].

NK Receptor Profiling
Class-level
Combined NK1/NK2/NK3 antagonism; positional isomers show distinct selectivity
Supports polypharmacology NK receptor research
Scaffold precedent in clinical NK1 antagonist program (rolapitant)
neurokinin antagonist NK1 receptor CNS disorders

Optimized Synthesis Route for 1,7-Diazaspiro[4.5]decane

A patented method for synthesizing 1,7-diazaspiro[4.5]decane with protective groups addresses prior art limitations including long synthetic routes, low yield, difficult intermediate purification, harsh reaction conditions, and inability to perform mass production [1]. The improved route reduces the number of reaction steps compared to earlier methodologies while maintaining 95% final purity . The optimized process enables industrial-scale production previously unattainable for this scaffold, directly impacting procurement lead times and cost-per-gram metrics for commercial sourcing.

Synthesis Route
Method context
Optimized 3-step route; 40% oxime yield; scalable to multi-kg
Supports procurement and scale-up research
Process improvement over prior multi-step, low-yield routes
process chemistry scale-up synthesis spirocyclic intermediates

Broad-Spectrum Pest Control by Diaza-spiro[4.5]decane Derivatives

Diaza-spiro[4.5]decane derivatives are disclosed as insecticidally, acaricidally, nematicidally, and molluscicidally effective agents in Syngenta patent US8110684B2 [1]. While the patent encompasses multiple diaza-spiro[4.5]decane substitution patterns including 1,7-isomers, the core spirocyclic scaffold itself confers insecticidal properties that are not observed with corresponding piperidine monocycles lacking the spirocyclic constraint. Class-level inference from related spirocyclic systems indicates that conformational rigidity enhances target binding to arthropod-specific receptors while reducing off-target effects on mammalian systems compared to flexible linear analogs [1].

Pest Control Spectrum
Class-level
Effective against insects, acarines, nematodes, molluscs; piperidine monocycles show limited spectrum
Supports agrochemical discovery screening
Patent-disclosed multi-target activity; class-level inference from spirocyclic systems
insecticide acaricide nematicide

1,7-Diazaspiro[4.5]decane: Key Application Scenarios


IRE1α Dual Inhibition for Oncology Programs

Research teams developing inhibitors of the unfolded protein response (UPR) for multiple myeloma, pancreatic cancer, or triple-negative breast cancer should prioritize 1,7-diazaspiro[4.5]decane-7-carboxamide derivatives. Unlike broad-spectrum kinase inhibitors such as staurosporine, these compounds achieve complete RNase inactivation via DFG-out conformational displacement—a mechanistic advantage documented in crystal structures with human phosphorylated IRE1α [1]. Procurement of 1,7-diazaspiro[4.5]decane building blocks enables access to GSK2850163-class inhibitors with dual IC50 values of 20 nM (kinase) and 200 nM (RNase) [1].

KRAS-G12D Switch-II Binders for Pancreatic & Colorectal Cancers

KRAS-G12D remains an elusive target where traditional linear scaffolds have failed to achieve meaningful binding. 1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivatives incorporating the 1,7-diazaspiro[4.5]decane framework achieve nanomolar binding affinity (Kd = 28–85 nM) to the Switch-II pocket of KRAS-G12D, with demonstrated cellular potency and high target selectivity [1]. Procurement of 1,7-diazaspiro[4.5]decane as a core building block facilitates structure-activity relationship exploration around this privileged chemotype, leveraging the scaffold's enhanced Fsp³ (0.67) and metabolic stability (t½ = 4.2 h) relative to linear piperazine alternatives .

CNS Drug Discovery: Targeting NK1/NK2/NK3 Receptors

Programs focused on chemotherapy-induced nausea and vomiting (CINV), depression, anxiety, or pain disorders should evaluate 1,7-diazaspiro[4.5]decane-2-one derivatives. The scaffold is validated in the FDA-approved NK1 antagonist rolapitant (VARUBI) and demonstrates combined NK1/NK2/NK3 antagonism profiles not accessible to 1,8- or 2,7-positional isomers [1]. Procurement of 1,7-diazaspiro[4.5]decane intermediates with appropriate N-protecting groups enables exploration of novel NK receptor antagonists with potential polypharmacology advantages .

Agrochemical Discovery for Broad-Spectrum Pest Control

Agrochemical research teams developing next-generation insecticides, acaricides, nematicides, or molluscicides should incorporate 1,7-diazaspiro[4.5]decane into screening libraries. Syngenta's granted US patent 8,110,684 establishes the insecticidal utility of diaza-spiro[4.5]decane derivatives across multiple pest classes [1]. The spirocyclic framework provides a patent-protected scaffold distinct from conventional piperidine-based agrochemicals, with demonstrated efficacy against insects, acarines, nematodes, and molluscs in field-relevant applications.

Application
Selection Property
Validation Focus
IRE1α pathway research (UPR oncology models)
Kinase/RNase dual inhibition scaffold
IRE1α conformational displacement endpoint
KRAS-G12D target engagement studies
Switch-II pocket binding chemotype
Binding affinity and cellular potency validation
NK receptor pharmacology studies
Combined NK1/NK2/NK3 antagonism scaffold
Receptor subtype selectivity profiling
Insecticidal/acaricidal/nematicidal screening
Multi-target pest control scaffold
Pest spectrum and field-context efficacy validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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